Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride
Overview
Description
“Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride” is a chemical compound with the CAS Number: 390815-48-2 . It has a molecular weight of 269.65 . The IUPAC name for this compound is methyl amino [4-(trifluoromethyl)phenyl]acetate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 176 - 179 degrees Celsius . The compound should be stored under inert gas .Scientific Research Applications
Synthesis and Optimization
Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride has been utilized in various synthesis processes. For instance, an optimized synthesis process involving the methanol solution of thionyl chloride to produce Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was developed, highlighting its use in chemical synthesis and optimization (Wang Guo-hua, 2008).
Novel Compound Formation
This compound has been used in the synthesis of novel imidazo[1,2-a]pyrimidine compounds, demonstrating its role in the creation of new chemical structures with potential applications in various fields (J. Liu, 2013).
Herbicidal Activity
Research has explored its use in synthesizing compounds with herbicidal activity. For example, isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate showed significant herbicidal effects on various broadleaf weeds (Yoshiharu Hayashi & H. Kouji, 1990).
Electrophore Reagent
It has been synthesized as an electrophore reagent, AMACE1, useful in trace organic analysis. This showcases its utility in analytical chemistry for detecting small organic analytes (R. Lu & R. Giese, 2000).
Antihypertensive Agents
The compound has also been used in the synthesis of thiosemicarbazides, triazoles, and Schiff bases as potential antihypertensive α-blocking agents, indicating its significance in medicinal chemistry (B. F. Abdel-Wahab et al., 2008).
Antibacterial Compounds
Research into the synthesis of novel 4‐Oxo‐1,3‐thiazolidines, 2‐Oxoazetidines and 5‐Oxoimidazolines using methyl 2-{2-[4-oxo-3-(arylcarbonylamino )-1 ,3-thiazolidin-2-yl] phenoxy} acetates indicates its role in creating antibacterial compounds (N. Desai et al., 2001).
Antimalarial Activity
It has been involved in the synthesis of compounds with antimalarial activity, such as in the study of quantitative structure-activity relationships of tebuquine and related compounds (L. M. Werbel et al., 1986).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13;/h2-5,8H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXMEOKUUURFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride | |
CAS RN |
959139-69-6 | |
Record name | methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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